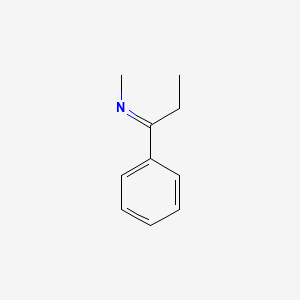

N-(1-Phenylpropylidene)methanamine

Description

N-(1-Phenylpropylidene)methanamine is a Schiff base (imine) derived from the condensation of propiophenone and p-methoxybenzylhydroxylamine, as demonstrated in its synthesis (31% yield via flash chromatography) . Structurally, it features a methanamine backbone linked to a phenylpropylidene group (C₆H₅-C(CH₂)-N=CH₂) and a para-methoxyphenyl substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in multicyclic Cope rearrangements to generate azepinone derivatives .

Propriétés

Numéro CAS |

38280-72-7 |

|---|---|

Formule moléculaire |

C10H13N |

Poids moléculaire |

147.22 g/mol |

Nom IUPAC |

N-methyl-1-phenylpropan-1-imine |

InChI |

InChI=1S/C10H13N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

Clé InChI |

CXFYJBBNOVSOAD-UHFFFAOYSA-N |

SMILES canonique |

CCC(=NC)C1=CC=CC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methanamine, N-(1-phenylpropylidene)-, (Z)- can be synthesized through the condensation reaction between methanamine and 1-phenylpropanal. The reaction typically occurs under mild conditions, with the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

Methanamine+1-phenylpropanal→Methanamine, N-(1-phenylpropylidene)-, (Z)-+Water

Industrial Production Methods

In an industrial setting, the production of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Methanamine, N-(1-phenylpropylidene)-, (Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Reduction: Amines or other reduced forms of the original compound.

Substitution: Substituted phenyl derivatives depending on the reagent used.

Applications De Recherche Scientifique

Methanamine, N-(1-phenylpropylidene)-, (Z)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Schiff Bases

N-(Phenylmethylene)methanamine

- Structure : Simplest Schiff base with a phenyl group (C₆H₅-CH=N-CH₃).

- Key Properties : Lacks the extended propylidene chain, reducing steric hindrance.

- Applications : Used in 1,3-dipolar cycloadditions with cyclopropylidenecyclobutane to form spirocyclic isoxazolidines .

- Comparison : The absence of a propylidene group limits its utility in forming larger spirocyclic systems compared to N-(1-phenylpropylidene)methanamine.

N-(2-Pyridinylmethylene)methanamine

- Structure : Pyridinyl substituent instead of phenyl, introducing nitrogen heteroatoms.

- Key Properties : Enhanced coordination capability due to the pyridine’s lone pair.

- Applications : Forms copper(II) complexes with distorted square-planar geometries, as seen in analogous pyrrole-containing Schiff bases .

- Comparison : The nitrogen-rich structure favors metal coordination over organic rearrangements, unlike N-(1-phenylpropylidene)methanamine.

Functional Group Modifications

Methyl(1-phenylpropyl)amine

- Structure : Amine analog (C₆H₅-C(CH₂)-NH-CH₃) without the imine bond.

- Key Properties : Higher basicity due to the amine group; reduced conjugation.

- Applications : Primarily used in pharmaceutical intermediates (e.g., Nefazodone derivatives) .

- Comparison : The absence of the imine bond eliminates its role in cycloadditions or rearrangements, limiting reactivity to nucleophilic pathways.

N-(1-Chloropropylidene)-2-phenoxyethanamine

- Structure: Chlorinated propylidene group with a phenoxyethyl chain.

- Key Properties : Chlorine enhances electrophilicity, increasing reactivity in substitution reactions.

- Applications : Intermediate in antidepressants (e.g., Nefazodone hydrochloride) .

- Comparison: The chlorine substituent and phenoxy chain broaden pharmaceutical utility but reduce thermal stability compared to N-(1-phenylpropylidene)methanamine.

Aromatic System Variations

N-Propyl-1-naphthalenemethanamine

- Structure : Naphthalene ring instead of benzene, with a propylamine chain.

- Applications : Used in materials science and ligand design for metal-organic frameworks .

- Comparison : The larger aromatic system enhances binding affinity but complicates synthetic accessibility relative to the phenylpropylidene analog.

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Coordination Chemistry : While pyridinyl- and pyrrole-containing analogs form stable copper(II) complexes, the phenylpropylidene derivative’s bulkier structure may hinder metal coordination .

- Electronic Effects: Chlorine in N-(1-chloropropylidene)-2-phenoxyethanamine increases electrophilicity, enabling nucleophilic substitutions absent in the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.